molecular formula C19H21N3O4S2 B2596340 2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 1031956-25-8

2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B2596340
CAS No.: 1031956-25-8
M. Wt: 419.51
InChI Key: CAALFWBPTAWBBY-UHFFFAOYSA-N
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Description

2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic compound featuring a benzo[e][1,2,4]thiadiazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Benzo[e][1,2,4]thiadiazine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the benzo[e][1,2,4]thiadiazine ring.

    Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions, often using ethyl halides in the presence of a base.

    Sulfonation: The thiadiazine ring is sulfonated using reagents like sulfur trioxide or chlorosulfonic acid to introduce the sulfone group.

    Thioether Formation: The thioether linkage is formed by reacting the sulfonated thiadiazine with a suitable thiol compound.

    Acetamide Formation: The final step involves coupling the thioether intermediate with 2-methoxy-5-methylphenyl acetic acid or its derivatives under amide bond-forming conditions, typically using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including:

    Batch or Continuous Flow Processes: To ensure consistent quality and yield.

    Catalysts and Optimized Conditions: Use of catalysts and optimized reaction conditions to enhance efficiency and reduce costs.

    Purification Techniques: Advanced purification techniques such as recrystallization, chromatography, or distillation to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfone group, converting it back to a sulfide under appropriate conditions.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Aromatic Substituted Derivatives: From electrophilic or nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

    Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: Potential use as a pharmacophore in designing new drugs due to its bioactive core structure.

    Biological Probes: Utilized in the development of probes for studying biological systems.

Industry

    Polymer Additives: Used as an additive in polymers to enhance properties like stability and durability.

    Dyes and Pigments: Its aromatic structure makes it suitable for use in dyes and pigments.

Mechanism of Action

The compound’s mechanism of action in biological systems involves interaction with specific molecular targets, such as enzymes or receptors. The benzo[e][1,2,4]thiadiazine core can interact with active sites of enzymes, potentially inhibiting or modulating their activity. The sulfone group can enhance binding affinity through hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    Benzo[e][1,2,4]thiadiazine Derivatives: Compounds with similar core structures but different substituents.

    Sulfonamide Derivatives: Compounds featuring sulfonamide groups with varying aromatic or aliphatic substituents.

Uniqueness

    Structural Complexity: The combination of the benzo[e][1,2,4]thiadiazine core with the specific thioether and acetamide functionalities makes it unique.

    Reactivity: The presence of multiple reactive sites allows for diverse chemical modifications and applications.

This compound’s unique structure and reactivity make it a valuable subject for ongoing research in various scientific fields.

Properties

IUPAC Name

2-[(4-ethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S2/c1-4-22-15-7-5-6-8-17(15)28(24,25)21-19(22)27-12-18(23)20-14-11-13(2)9-10-16(14)26-3/h5-11H,4,12H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAALFWBPTAWBBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=C(C=CC(=C3)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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